(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid
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Overview
Description
®-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as employing catalytic deep eutectic solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
®-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine derivative of the piperidine ring.
Substitution: Introduction of new functional groups in place of the fluorine atoms.
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in the development of new therapeutic agents due to its unique structural features.
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
®-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid: Similar structure but with only one fluorine atom.
®-1-(tert-Butoxycarbonyl)-piperidine-2-carboxylic acid: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
Uniqueness
®-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid is unique due to the presence of two fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of fluorinated pharmaceuticals and other advanced materials .
Properties
IUPAC Name |
(2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYLYGCFFXJNQM-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C[C@@H]1C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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